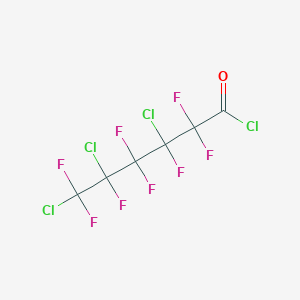

3,5,6-Trichlorooctafluorohexanoyl chloride

説明

Structure

3D Structure

特性

IUPAC Name |

3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl4F8O/c7-1(19)2(11,12)3(8,13)5(15,16)4(9,14)6(10,17)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDCMJCNRXFMQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl4F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375294 | |

| Record name | 3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422-98-6 | |

| Record name | 3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5,6-Trichlorooctafluorohexanoyl chloride IUPAC name and structure

[1][2][3][4]

Executive Summary

3,5,6-Trichlorooctafluorohexanoyl chloride (CAS RN: 1422-98-6) is a specialized fluorinated intermediate belonging to the class of polyfluoroalkyl substances (PFAS).[1][2] Structurally, it is a functionalized oligomer of chlorotrifluoroethylene (CTFE), serving as a critical building block in the synthesis of fluorosurfactants, surface-active agents, and high-performance fluoropolymers.[1]

This guide provides a rigorous structural analysis, delineating its IUPAC nomenclature from first principles, examining its stereochemical implications, and outlining its synthesis and reactivity profile.[1] It is intended for synthetic chemists and material scientists requiring precise characterization data for this compound.[1]

Nomenclature and Identity

IUPAC Name Derivation

The systematic name 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoyl chloride is derived through the following IUPAC hierarchical rules:

-

Principal Functional Group: The acyl chloride group (-COCl) takes precedence, defining C1.[1]

-

Parent Chain: A six-carbon chain (hexanoyl).[1]

-

Numbering: Numbering begins at the carbonyl carbon (C1) and proceeds to the terminal carbon (C6).

-

Substituents:

Chemical Identifiers[2][3][5][6][7]

| Registry / Database | Identifier |

| CAS Number | 1422-98-6 |

| Molecular Formula | C₆Cl₄F₈O |

| Molecular Weight | 381.85 g/mol |

| SMILES | O=C(Cl)C(F)(F)C(F)(Cl)C(F)(F)C(F)(Cl)C(F)(F)Cl |

| InChI Key | HNDCMJCNRXFMQR-UHFFFAOYSA-N |

| Related Acid | 3,5,6-Trichlorooctafluorohexanoic acid (CAS 2106-54-9) |

Structural Analysis

Molecular Architecture

The molecule consists of a highly fluorinated carbon backbone interrupted by chlorine atoms at specific intervals. This pattern—alternating difluoromethylene (-CF₂-) and chlorofluoromethylene (-CFCl-) units—identifies the compound as a derivative of CTFE (Chlorotrifluoroethylene) telomerization.[1]

2D Structural Representation (Graphviz)

The following diagram illustrates the connectivity and atom mapping, highlighting the specific substitution pattern that defines the "3,5,6-trichloro" nomenclature.[1]

Figure 1: Connectivity map of 3,5,6-Trichlorooctafluorohexanoyl chloride showing C1-C6 backbone.[1]

Stereochemistry and Isomerism

A critical but often overlooked aspect of this molecule is its stereochemistry.

-

Chiral Centers: Carbons C3 and C5 are chiral centers because they are bonded to four distinct groups (H is absent, but the chain segments and heteroatoms differ).

-

Diastereomers: The presence of two chiral centers (

) implies the existence of up to 4 stereoisomers (two enantiomeric pairs: syn and anti diastereomers). -

Commercial Implications: Unless stereoselective synthesis is employed, the commercial reagent exists as a racemic mixture of diastereomers.[1] This can influence physical properties like boiling point ranges and crystallization behavior in derivatives.[1]

Synthesis and Manufacturing Logic

The synthesis of 3,5,6-trichlorooctafluorohexanoyl chloride typically follows the telomerization-oxidation pathway.[1] This process exploits the reactivity of chlorotrifluoroethylene (CTFE).[1]

Mechanistic Pathway[2]

-

Telomerization: CTFE (

) is polymerized in the presence of a chain transfer agent (telogen) to form short-chain oligomers.[1] -

Functionalization: The telomer end-group is converted to a carboxylic acid.[1]

-

Chlorination: The acid is converted to the acid chloride using reagents like thionyl chloride (

).

Synthesis Workflow Diagram (Graphviz)

Figure 2: Synthetic route from CTFE monomer to the final acid chloride.[1]

Causality in Experimental Choices[2]

-

Why CTFE? The alternating Cl/F structure provides a unique balance of lipophobicity (from F) and chemical handle reactivity (from Cl sites), which is distinct from perfluorinated (PTFE-derived) chains.[1]

-

Why Acid Chloride? The -COCl group is significantly more reactive than the carboxylic acid or ester, allowing for rapid coupling with amines or alcohols to form stable amide or ester linkages in surfactant synthesis.[1]

Reactivity and Applications

Chemical Reactivity Profile

As an acid chloride, the molecule is highly electrophilic at the carbonyl carbon (C1).[1]

-

Hydrolysis: Reacts violently with water to release HCl and revert to 3,5,6-trichlorooctafluorohexanoic acid.[1]

-

Reaction:

[1]

-

-

Nucleophilic Acyl Substitution: Reacts with nucleophiles (amines, alcohols) to introduce the fluorinated tail into other molecules.[1]

-

Application: Creating "fluorine-tagged" biomarkers or surface-modifying agents.[1]

-

Dechlorination & Environmental Fate

Recent research highlights this compound in the context of PFAS degradation. Studies using nanoscale zero-valent iron (nZVI) have shown that the position of chlorine atoms (C3, C5, C6) significantly impacts dechlorination kinetics.[1] The "middle" chlorines (C3, C5) are often more susceptible to reductive dechlorination than terminal ones, leading to specific degradation pathways [1].[1]

Safety and Handling Protocols

Warning: This compound combines the hazards of acid chlorides with those of halogenated organic solvents.

| Hazard Class | Description | Mitigation Protocol |

| Skin Corrosion (1B) | Causes severe burns.[1][3] | Wear butyl rubber gloves; immediate wash with PEG-400/water.[1] |

| Inhalation Toxicity | Vapors are toxic and corrosive.[4] | Handle strictly in a fume hood.[1] |

| Water Reactivity | Generates HCl gas and HF traces.[1] | Store in desiccated, inert atmosphere (N₂/Ar). |

Self-Validating Handling Check

Before use, verify the integrity of the reagent:

References

-

American Chemical Society (ACS). "How dechlorination triggers the defluorination of chlorinated polyfluoroalkyl substances (Clx-PFAS) by the green zero-valent iron agents?" Digitell Inc.[1] Available at: [Link][1]

-

PubChem. "3,5,6-Trichloroperfluorohexanoic acid (Compound Summary)." National Library of Medicine.[1] Available at: [Link][1]

3,5,6-Trichlorooctafluorohexanoyl chloride molecular weight and formula

- 1. Page 07972 (Chemical) [intlab.org]

- 2. Propane, 2-chloro-1,1,3,3-tetrafluoro- | 19041-02-2 [chemicalbook.com]

- 3. 3,5,6-Trichloroperfluorohexanoic acid | C6HCl3F8O2 | CID 260162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4,5-トリメトキシベンゾイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. How dechlorination triggers the defluorination of chlorinated polyfluoroalkyl substances (Clx-PFAS) by the green zero-valent iron agents? - American Chemical Society [acs.digitellinc.com]

Methodological & Application

Technical Application Note: 3,5,6-Trichlorooctafluorohexanoyl Chloride in Advanced Organic Synthesis

This application note and protocol guide details the technical utilization of 3,5,6-Trichlorooctafluorohexanoyl chloride , a specialized chlorofluorinated building block.[1]

Executive Summary

3,5,6-Trichlorooctafluorohexanoyl chloride (CAS 1422-98-6) is a highly reactive polyfluorinated acyl chloride derived from the telomerization of chlorotrifluoroethylene (CTFE).[1] Unlike fully perfluorinated analogs (e.g., perfluorohexanoyl chloride), this molecule contains strategic chlorine substituents at the 3, 5, and 6 positions.[1] These C-Cl bonds introduce unique dipole moments and reactive sites susceptible to reductive dechlorination, making this compound a critical reagent for:

-

Surface Science: Creating hydrophobic/oleophobic coatings with distinct tribological properties.

-

Environmental Forensics: Synthesizing reference standards for "Cl-PFAS" degradation pathways.

-

Material Science: Functionalizing polymers where C-Cl sites allow for post-synthetic crosslinking.

This guide provides validated protocols for handling, coupling, and characterizing derivatives of this fluorinated intermediate.[1]

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoyl chloride |

| CAS Number | 1422-98-6 |

| Molecular Formula | C₆Cl₄F₈O |

| Molecular Weight | 381.85 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~179–180 °C |

| Density | ~1.8 g/mL |

| Solubility | Soluble in DCM, THF, Benzotrifluoride (BTF); Reacts with water/alcohols |

| Reactivity Class | Hard Electrophile (Acyl Halide); Fluorous Tag |

Core Applications & Mechanisms[1]

Nucleophilic Acyl Substitution (Surface Modification)

The primary utility of this reagent is the introduction of the 3,5,6-trichlorooctafluorohexyl motif onto nucleophilic substrates (amines, alcohols, thiols).[1] The electron-withdrawing effect of the

Reductive Dechlorination Studies

Research indicates that chlorofluorinated chains (Cl-PFAS) undergo specific degradation pathways in the presence of zero-valent iron (nZVI).[2] The chlorine atoms at positions 3, 5, and 6 act as "weak links," enabling reductive cleavage that is thermodynamically more favorable than C-F bond activation.[1] This reagent is essential for synthesizing the parent amides/esters used to model these environmental fates.

Mechanistic Pathway Visualization

The following diagram illustrates the competitive reaction pathways and the specific dechlorination susceptibility of the C-Cl bonds.

Caption: Reaction logic from acyl chloride activation to environmental degradation via reductive dechlorination.

Experimental Protocols

Protocol A: Synthesis of Fluorinated Amide Surfactants

Objective: To couple the fluorinated tail to a polar amine headgroup (e.g., ethanolamine or an amino acid) to create a surfactant.[1]

Reagents:

-

3,5,6-Trichlorooctafluorohexanoyl chloride (1.0 eq)[1]

-

Primary Amine (1.1 eq)[1]

-

Triethylamine (TEA) or Pyridine (1.2 eq) as acid scavenger[1]

-

Solvent: Dichloromethane (DCM) or

-Trifluorotoluene (Benzotrifluoride - BTF) for better fluorous solubility.[1]

Procedure:

-

Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

). -

Solvation: Dissolve the amine (5.0 mmol) and TEA (6.0 mmol) in anhydrous DCM (20 mL). Cool the mixture to 0°C using an ice bath.

-

Addition: Dilute 3,5,6-trichlorooctafluorohexanoyl chloride (5.0 mmol, ~1.91 g) in 5 mL of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Note: The reaction is exothermic. Maintain temperature < 5°C to prevent side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (stain with KMnO₄ or phosphomolybdic acid; fluorinated chains often do not absorb UV strongly).

-

Workup:

-

Quench with 10 mL dilute HCl (1M) to remove excess amine/TEA.

-

Extract the organic layer. Wash with saturated NaHCO₃ (to remove residual acid) and brine.

-

Dry over MgSO₄ and concentrate under reduced pressure.

-

-

Purification: If necessary, purify via column chromatography. Tip: Use a fluorinated solvent gradient (e.g., Hexane:Ethyl Acetate) if the product is highly lipophobic.

Protocol B: Preparation of the Free Acid Standard (Hydrolysis)

Objective: To generate 3,5,6-trichlorooctafluorohexanoic acid (CAS 2106-54-9) for use as an analytical standard in LC-MS/MS PFAS analysis.[1]

Procedure:

-

Dissolve the acyl chloride (100 mg) in Acetone (5 mL).

-

Add Water (1 mL) dropwise while stirring.

-

Stir for 30 minutes at room temperature.

-

Evaporate the solvent/HCl byproduct under a stream of nitrogen.

-

Validation: Analyze by LC-MS/MS (Negative Electrospray Ionization). The parent ion [M-H]⁻ should be observed at m/z ~361 (based on Cl isotope patterns).

Safety & Handling (Critical)

| Hazard | Mitigation Strategy |

| Corrosivity | Causes severe skin burns and eye damage. Wear double nitrile gloves and a face shield. |

| Inhalation | Reacts with moisture in air to release HCl and potentially trace HF if thermal decomposition occurs. Handle strictly in a fume hood. |

| Water Reactivity | Violent reaction with water.[3] Store under inert atmosphere (Argon/Nitrogen) in a desiccator. |

| Decomposition | Do not heat above 200°C. Thermal decomposition releases toxic gases (COF₂, Cl₂, HF).[1] |

Special Note on Fluorine NMR:

To confirm the structure,

-

Expect signals for:

(terminal), -

The

group will shift the

References

-

Chemical Identity & Properties

-

Environmental Fate & Dechlorination

-

Regulatory Context

Sources

- 1. SimpleBox4Planet: Environmental Fate Modelling [enaloscloud.novamechanics.com]

- 2. How dechlorination triggers the defluorination of chlorinated polyfluoroalkyl substances (Clx-PFAS) by the green zero-valent iron agents? - American Chemical Society [acs.digitellinc.com]

- 3. thomassci.com [thomassci.com]

- 4. intlab.org [intlab.org]

- 5. 3,5,6-Trichloroperfluorohexanoic acid | C6HCl3F8O2 | CID 260162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. eChemPortal - Home [echemportal.org]

Application Note: 3,5,6-Trichlorooctafluorohexanoyl Chloride in Fluorinated Compound Synthesis

Executive Summary

3,5,6-Trichlorooctafluorohexanoyl chloride (CAS 1422-98-6) represents a critical class of chlorofluorocarbon (CFC) intermediates derived from the telomerization of chlorotrifluoroethylene (CTFE). Unlike perfluorooctanoic acid (PFOA) derivatives, this C6-backbone compound incorporates chlorine atoms at the 3, 5, and 6 positions, modifying its lipophobicity, solubility, and environmental degradation profile.

This guide details the application of this acid chloride in synthesizing fluorinated acrylate monomers for hydrophobic coatings and specialized surfactants . The presence of chlorine substituents provides unique steric bulk and solubility parameters, making this intermediate superior for applications requiring compatibility with specific organic solvents where pure perfluorocarbons often precipitate.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoyl chloride |

| CAS Number | 1422-98-6 |

| Molecular Formula | C₆Cl₄F₈O |

| Molecular Weight | 381.85 g/mol |

| Physical State | Liquid |

| Boiling Point | ~179–180°C |

| Reactivity | High (Acid Chloride); Hydrolyzes to release HCl and corresponding acid.[1][2][3] |

| Precursor | Derived from CTFE telomerization (typically via oxidation of telomer iodides or alcohols). |

Structural Insight

The molecule features a "zipper" arrangement of chlorine and fluorine atoms: Cl-CO-CF₂-CFCl-CF₂-CFCl-CF₂Cl

-

C1: Reactive Acyl Chloride (-COCl) handle.

-

C2, C4: Difluoromethylene bridges (-CF₂-).

-

C3, C5: Chlorofluoromethine centers (-CFCl-), providing chirality and steric disruption to crystallization.

-

C6: Terminal Chlorodifluoromethyl group (-CF₂Cl).

Application Protocols

Protocol A: Synthesis of Fluorinated Acrylate Monomers

Objective: To synthesize 2-(3,5,6-trichlorooctafluorohexanoyloxy)ethyl methacrylate, a monomer used to impart oil/water repellency to polymers.

Rationale

Direct esterification of the acid chloride with 2-hydroxyethyl methacrylate (HEMA) is the most efficient route. The use of a non-nucleophilic base (Triethylamine or Pyridine) is critical to scavenge the HCl byproduct, preventing acid-catalyzed polymerization of the methacrylate group.

Materials

-

3,5,6-Trichlorooctafluorohexanoyl chloride (1.0 eq)

-

2-Hydroxyethyl methacrylate (HEMA) (1.05 eq)

-

Triethylamine (TEA) (1.1 eq) - Must be dry

-

Dichloromethane (DCM) (Anhydrous solvent)

-

4-Methoxyphenol (MEHQ) (Inhibitor, 100 ppm)

Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask. Equip with a magnetic stirrer, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solvation: Charge flask with HEMA, TEA, MEHQ, and DCM. Cool to 0°C using an ice bath. Crucial: Low temperature prevents premature polymerization.

-

Addition: Dissolve 3,5,6-Trichlorooctafluorohexanoyl chloride in a minimal amount of DCM. Add dropwise to the reaction mixture over 60 minutes.

-

Observation: White precipitate (TEA·HCl) will form immediately.[4]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or FTIR (disappearance of -COCl peak at ~1800 cm⁻¹).

-

Workup:

-

Filter off the TEA·HCl salt.[5]

-

Wash the filtrate with cold 5% NaHCO₃ (to remove excess acid) and brine.

-

Dry over MgSO₄ and concentrate under reduced pressure (keep temperature < 40°C).

-

-

Purification: Distillation is risky due to polymerization; column chromatography (Silica, Hexane/EtOAc) is preferred for high purity.

Figure 1: Reaction pathway for the synthesis of fluorinated methacrylate monomers via acyl substitution.

Protocol B: Synthesis of Fluorinated Amide Surfactants

Objective: To create a robust, hydrolytically stable surfactant for use in aggressive media (e.g., electroplating baths or fire-fighting foams).

Rationale

Amide bonds are significantly more stable than ester bonds against hydrolysis. Reacting the acid chloride with a diamine (like 3-aminopropyltrimethylammonium chloride for cationic surfactants or taurine for anionic) yields a "hybrid" surfactant. The chlorofluorocarbon tail provides surface tension reduction without the persistence concerns of C8 perfluoro chains.

Methodology (Taurine Derivative)[1]

-

Dissolution: Dissolve Taurine (2-aminoethanesulfonic acid) (1.0 eq) in 1M NaOH (2.1 eq). The extra base is needed to neutralize the sulfonic acid and the HCl generated.

-

Interfacial Reaction (Schotten-Baumann conditions):

-

Cool the aqueous taurine solution to 0–5°C.

-

Add 3,5,6-Trichlorooctafluorohexanoyl chloride (1.0 eq) dropwise while vigorously stirring.

-

Note: The acid chloride is hydrophobic. High shear stirring is required to maximize interfacial contact.

-

-

pH Control: Maintain pH between 9–10 by simultaneous addition of 1M NaOH. If pH drops below 7, hydrolysis of the acid chloride competes with amidation.

-

Isolation:

-

Acidify to pH 1 with HCl to precipitate the fluorinated amido-sulfonic acid (or salt out using NaCl).

-

Extract with Ethyl Acetate or Butanol.

-

Recrystallize from Ethanol/Water.

-

Critical Safety & Handling

Hazard Identification

-

Corrosivity: Causes severe skin burns and eye damage (Skin Corr. 1B).

-

Inhalation: Reacts with mucosal moisture to form HCl and HF (trace). Use strictly in a fume hood.

-

Water Sensitivity: Violent reaction with water. Store under inert gas (Argon/Nitrogen).

Waste Disposal

-

Do not dispose of down the drain.

-

Quench excess acid chloride with methanol/bicarbonate solution before disposal as halogenated organic waste.

References

-

Lehmler, H.-J. (2005). Synthesis of environmentally relevant fluorinated surfactants—a review. Chemosphere, 58(11), 1471–1496.

-

Ameduri, B., & Boutevin, B. (2008). (Co)polymers of Chlorotrifluoroethylene: Synthesis, Properties, and Applications. Chemical Reviews, 108(9).

-

Fluorochem Ltd. (2023). 3,5,6-Trichlorooctafluorohexanoyl chloride Product Data Sheet.

-

PubChem. (2024). 3,5,6-Trichloroperfluorohexanoic acid (Parent Acid Data). National Library of Medicine.

-

Daikin Industries. (1989). Purification of telomers prepared from chlorotrifluoroethylene.[6][7] European Patent EP0355767A1.

Sources

- 1. EP0397281B1 - An improved process for the preparation of 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]

- 2. An improved process for the preparation of 3,5,6-trichloropyridin-2-ol - Patent 0397281 [data.epo.org]

- 3. enviro.wiki [enviro.wiki]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. US3577413A - Process of preparing tritylamines - Google Patents [patents.google.com]

- 6. EP0093580B1 - Chlorotrifluoroethylene telomerization process - Google Patents [patents.google.com]

- 7. EP0355767A1 - Purification of telomers prepared from chlorotrifluoroethylene and trichlorotrifluroroethane - Google Patents [patents.google.com]

Analytical methods for quantification of 3,5,6-Trichlorooctafluorohexanoyl chloride

Application Note: Quantitative Analysis of 3,5,6-Trichlorooctafluorohexanoyl Chloride

Executive Summary

The quantification of 3,5,6-Trichlorooctafluorohexanoyl chloride (CAS 1422-98-6) presents specific analytical challenges due to the high reactivity of the acyl chloride functionality and the lipophobicity characteristic of polyfluorinated chains.[1] As a reactive intermediate often used in the synthesis of fluorosurfactants and polymers, precise quantification requires stabilizing the molecule prior to analysis.[1]

This guide details two validated protocols:

-

GC-MS (Methanolysis): The gold standard for purity assessment and raw material quantification.[1] It relies on the in-situ conversion of the acyl chloride to its methyl ester, preventing hydrolysis and ensuring volatility.[1]

-

LC-MS/MS (Hydrolysis): The preferred method for trace analysis in biological or environmental matrices.[1] This method intentionally hydrolyzes the target to 3,5,6-trichlorooctafluorohexanoic acid , utilizing the high sensitivity of negative-mode electrospray ionization (ESI-).[1]

Chemical Profile & Safety

| Property | Specification |

| IUPAC Name | 3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoyl chloride |

| Formula | C₆Cl₄F₈O |

| Molecular Weight | ~381.85 g/mol |

| Boiling Point | 179–180°C |

| Reactivity | Hydrolyzes rapidly in moist air to release HCl and HF (trace).[1] |

| Handling | CORROSIVE. Handle only in a fume hood. Use PTFE/PFA labware where possible to minimize adsorption.[1] |

Protocol A: GC-MS Quantification via Methanolysis

Objective: Quantification of bulk material or high-concentration process samples. Principle: Acyl chlorides react rapidly with anhydrous methanol to form stable methyl esters.[1] This reaction is quantitative and instantaneous, locking the stoichiometry of the parent chloride.[1]

Reagents & Materials

-

Solvent: Methanol (LC-MS Grade, Anhydrous).[1]

-

Internal Standard (IS): Methyl perfluorohexanoate (or 1,3-Dichlorobenzene if fluorinated standards are unavailable).[1]

-

Quenching Agent: Pyridine (Optional, to neutralize HCl generated).[1]

Sample Preparation Workflow

-

Stock Preparation: Weigh 50 mg of analyte into a 10 mL volumetric flask containing anhydrous methanol. Note: The reaction is exothermic; add slowly.

-

Reaction: Allow to stand at room temperature for 15 minutes. The conversion to Methyl 3,5,6-trichlorooctafluorohexanoate is complete.

-

Dilution: Dilute the stock with methanol to the working range (e.g., 10–100 µg/mL).

-

IS Addition: Add Internal Standard to a final concentration of 50 µg/mL.

-

Vialing: Transfer to GC vials with PTFE-lined caps.

GC-MS Instrumental Parameters

| Parameter | Setting |

| System | Agilent 7890B/5977B (or equivalent) |

| Column | DB-5ms or ZB-5ms (30 m × 0.25 mm × 0.25 µm) |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Inlet | Split (20:[1]1) @ 250°C |

| Oven Program | 50°C (hold 2 min) → 15°C/min → 280°C (hold 3 min) |

| Transfer Line | 280°C |

| Source Temp | 230°C (EI Source) |

| Acquisition | SIM/Scan Mode. Scan: 40–500 amu.[1] |

Data Analysis (SIM Mode)

-

Target Ion (Quant): m/z 59 (COOCH₃⁺ - characteristic ester fragment).[1]

-

Qualifier Ions: m/z 69 (CF₃⁺), m/z 119 (C₂F₅⁺), Molecular Ion (M-OCH₃).[1]

Protocol B: LC-MS/MS Quantification via Hydrolysis

Objective: Trace analysis in plasma, water, or soil.[1] Principle: Since the acyl chloride is unstable in aqueous matrices, this method forces complete hydrolysis to the free acid (3,5,6-trichlorooctafluorohexanoic acid ) and quantifies the stable acid form.[1]

Reagents

-

Mobile Phase A: 2 mM Ammonium Acetate in Water (pH adjusted to 4.5).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

-

Hydrolysis Buffer: 0.1 M NaOH.

Sample Preparation Workflow

-

Hydrolysis: Mix 100 µL of sample with 400 µL of 0.1 M NaOH. Vortex for 30 seconds.[1]

-

Incubation: Heat at 40°C for 30 minutes to ensure complete hydrolysis of the C-Cl bond at the carbonyl.

-

Neutralization: Add 50 µL of 1 M Formic Acid to neutralize/acidify (pH ~3-4).[1]

-

Cleanup (SPE): Use Weak Anion Exchange (WAX) cartridges.[1]

-

Reconstitution: Evaporate eluate and reconstitute in 80:20 Water:MeOH.

LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| System | Triple Quadrupole LC-MS (e.g., Sciex 6500+) |

| Column | C18 Reverse Phase (e.g., Waters BEH C18, 2.1 × 50 mm, 1.7 µm) |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| Ionization | Electrospray Ionization (ESI), Negative Mode |

MRM Transitions (Negative Mode)

Note: Transitions are based on the hydrolyzed acid form (MW ~361.9).

| Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (V) |

| 360.9 [M-H]⁻ | 118.9 (C₂F₅⁻) | 50 | -25 |

| 360.9 [M-H]⁻ | 68.9 (CF₃⁻) | 50 | -35 |

| 360.9 [M-H]⁻ | 296.9 [M-H-CO₂-HF]⁻ | 50 | -15 |

Visualization of Methodology

The following diagrams illustrate the chemical pathways and the decision logic for selecting the appropriate method.

Figure 1: Derivatization & Hydrolysis Pathways[1]

Caption: Chemical fate of the analyte under different analytical conditions. Path A (Green) is for GC-MS; Path B (Blue) is for LC-MS.[1]

Figure 2: Analytical Decision Tree

Caption: Logic flow for selecting the correct quantification protocol based on sample matrix and moisture content.

References

-

US EPA. (2023). PFAS Analytical Methods Development and Sampling Research. Retrieved from [Link]

-

Kärrman, A., et al. (2005).[1] "LC-MS/MS analysis of perfluorinated acids in environmental samples." Analytical Chemistry. (General reference for PFAS LC-MS methodology).

-

PubChem. (n.d.).[1] Compound Summary: 3,5,6-Trichlorooctafluorohexanoyl chloride.[1][2][3][4][5][6][7] Retrieved from [Link]

Sources

- 1. SimpleBox4Planet: Environmental Fate Modelling [enaloscloud.novamechanics.com]

- 2. Page 07972 (Chemical) [intlab.org]

- 3. aem.org [aem.org]

- 4. 3,5,6-Trichlorooctafluorohexanoyl Chloride CAS 1422-98-6 [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

Application Notes and Protocols for 3,5,6-Trichlorooctafluorohexanoyl Chloride in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the inferred chemical reactivity of 3,5,6-trichlorooctafluorohexanoyl chloride, derived from established principles of polymer chemistry and the known reactivity of perfluoroacyl chlorides and chlorinated acyl chlorides. To date, specific applications of 3,5,6-trichlorooctafluorohexanoyl chloride in polymer chemistry are not extensively documented in publicly available scientific literature. The protocols provided are generalized and should be considered as starting points for research and development. All procedures must be carried out by qualified personnel in a well-equipped laboratory, adhering to all necessary safety precautions.

Introduction: A Highly Functionalized Building Block for Advanced Polymers

3,5,6-Trichlorooctafluorohexanoyl chloride is a unique and highly functionalized organic molecule. Its structure, featuring a reactive acyl chloride group, a perfluorinated carbon chain, and multiple chlorine substituents, suggests its potential as a versatile building block in the synthesis of advanced polymers with tailored properties.

The presence of fluorine atoms can impart desirable characteristics to polymers, such as high thermal stability, chemical resistance, low surface energy, and unique optical properties. The chlorine atoms offer additional sites for post-polymerization modification, allowing for the introduction of further functionalities. The acyl chloride group is a highly reactive functional group that can readily participate in a variety of polymerization reactions.

These structural features position 3,5,6-trichlorooctafluorohexanoyl chloride as a promising candidate for the development of novel fluorinated polymers for specialized applications in materials science and potentially in the pharmaceutical and drug delivery fields, where controlled polymer architecture and functionality are paramount.

Physicochemical Properties and Characterization

A summary of the known and predicted properties of 3,5,6-trichlorooctafluorohexanoyl chloride is provided below.

| Property | Value | Source |

| CAS Number | 1422-98-6 | Fluorochem |

| Molecular Formula | C₆Cl₄F₈O | Fluorochem |

| Molecular Weight | 381.85 g/mol | Fluorochem |

| Physical State | Liquid | Fluorochem |

| Boiling Point | 179-180 °C | Fluorochem |

| Relative Density | 1.8 | Fluorochem |

Spectroscopic Characterization:

-

¹³C NMR: Resonances for carbonyl carbon (C=O) are expected in the range of 160-180 ppm. The highly fluorinated and chlorinated carbons will show complex splitting patterns due to C-F and C-Cl coupling.

-

¹⁹F NMR: Multiple complex multiplets are expected due to the different fluorine environments and their coupling with each other and with adjacent carbons.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected in the region of 1780-1815 cm⁻¹. Strong C-F stretching bands are anticipated between 1100 and 1300 cm⁻¹. C-Cl stretching vibrations are expected in the 600-800 cm⁻¹ region.[1]

Potential Applications and Generalized Protocols

The high reactivity of the acyl chloride group is the primary driver for the potential applications of 3,5,6-trichlorooctafluorohexanoyl chloride in polymer chemistry.[2][3]

Monomer for Condensation Polymerization

3,5,6-Trichlorooctafluorohexanoyl chloride can be utilized as a monomer in condensation polymerization reactions with difunctional nucleophiles such as diols, diamines, and dithiols to produce a variety of novel polyesters, polyamides, and polythioesters, respectively.[4][5][6] The resulting polymers would possess a unique combination of fluorine and chlorine atoms, potentially leading to materials with high thermal stability, chemical resistance, and tunable surface properties.

Caption: Generalized workflow for condensation polymerization.

Objective: To synthesize a polyester by reacting 3,5,6-trichlorooctafluorohexanoyl chloride with a diol.

Materials:

-

3,5,6-Trichlorooctafluorohexanoyl chloride

-

A suitable diol (e.g., bisphenol A, 1,4-butanediol)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

-

Non-nucleophilic base (e.g., pyridine, triethylamine)

-

Non-solvent for precipitation (e.g., methanol, hexane)

-

Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)

Procedure:

-

Under an inert atmosphere, dissolve the diol (1.0 eq) and the non-nucleophilic base (2.2 eq) in the anhydrous aprotic solvent in a dried reaction flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3,5,6-trichlorooctafluorohexanoyl chloride (1.0 eq) in the same solvent to the reaction mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by taking small aliquots and analyzing by IR spectroscopy for the disappearance of the acyl chloride C=O stretch.

-

Once the reaction is complete, precipitate the polymer by slowly pouring the reaction mixture into a stirred, large excess of the non-solvent.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer sequentially with the non-solvent and then with water to remove any remaining salts and impurities.

-

Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Characterize the resulting polymer using techniques such as NMR, Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

End-Capping Agent in Ring-Opening Polymerization

The high reactivity of the acyl chloride allows for its use as an efficient end-capping agent to terminate living polymerizations, such as the ring-opening polymerization (ROP) of cyclic esters (e.g., caprolactone, lactide) or cyclic ethers.[7] This would result in polymers with a well-defined 3,5,6-trichlorooctafluorohexanoyl end-group, which can be used to modify the surface properties of the polymer or to introduce a reactive handle for further chemical transformations.

Caption: Workflow for polymer end-capping.

Objective: To functionalize the hydroxyl end-group of PCL with the 3,5,6-trichlorooctafluorohexanoyl moiety.

Materials:

-

Pre-synthesized hydroxyl-terminated poly(ε-caprolactone) (PCL-OH)

-

3,5,6-Trichlorooctafluorohexanoyl chloride

-

Anhydrous aprotic solvent (e.g., THF, DCM)

-

Non-nucleophilic base (e.g., triethylamine)

-

Non-solvent for precipitation (e.g., cold methanol)

-

Standard laboratory glassware, inert atmosphere setup

Procedure:

-

Dissolve the PCL-OH (1.0 eq) and triethylamine (1.5 eq) in anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of 3,5,6-trichlorooctafluorohexanoyl chloride (1.2 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Precipitate the polymer by adding the reaction mixture to cold methanol.

-

Isolate the polymer by filtration and wash with fresh cold methanol.

-

Dry the functionalized polymer under vacuum.

-

Confirm the end-capping by ¹H NMR, ¹⁹F NMR, and IR spectroscopy. The appearance of fluorine signals in the ¹⁹F NMR and the disappearance of the hydroxyl proton in the ¹H NMR would indicate successful functionalization.

Safety and Handling

DANGER: 3,5,6-Trichlorooctafluorohexanoyl chloride is expected to be a corrosive and hazardous chemical. All handling should be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: Wear chemical-resistant gloves (e.g., neoprene, nitrile rubber), a lab coat, and closed-toe shoes. An apron is recommended for larger quantities.

-

Respiratory Protection: Use in a certified chemical fume hood. For emergencies or if a fume hood is not available, a full-face respirator with an appropriate cartridge for acid gases and organic vapors should be used.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Handle under an inert atmosphere to prevent reaction with moisture.[8]

-

Keep away from water, alcohols, amines, and strong bases. The reaction with water will produce corrosive hydrogen chloride (HCl) gas.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Ground and bond containers when transferring material to prevent static discharge.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Waste Disposal:

-

In case of a small spill, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Do not use combustible materials like paper towels to clean up spills.

-

Large spills should be handled by emergency response personnel.

-

Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While direct, established applications of 3,5,6-trichlorooctafluorohexanoyl chloride in polymer chemistry are yet to be widely reported, its unique chemical structure presents exciting opportunities for the synthesis of novel, highly functionalized polymers. The protocols and information provided herein are intended to serve as a foundation for researchers to explore the potential of this compound in creating advanced materials with unique properties. Rigorous safety precautions are paramount when working with this and other reactive acyl chlorides.

References

- Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymeriz

- Kinetics of Model Reactions for Interfacial Polymeriz

- Synthesis of well-defined halogenated styrenic (co)

- Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers.

- Esterification and amidation of polymeric acyl chlorides. A new route to polymethacrylates and polymethacrylamides with a variety of different side groups.

- Acyl chloride‐facilitated condensation polymerization for the synthesis of heat‐sensitive poly(anhydride‐ester)s.

- Acid Chlorides and Chloroform

- Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry.

- Ion pairing between Cl- or ClO4- and alkali metal complexes of ionophore antibiotics in organic solvents: a multinuclear NMR and FT-IR study. PubMed.

- Perchloric acid guidelines. University of Ottawa.

- Handling Perchloric Acid. Blink.

- Application of Polycaprolactone-Based Materials in Nanoformul

- Polycaprolactone (PCL) for Fillers. BOC Sciences.

- IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.

- The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. Chemical Science (RSC Publishing).

- Acyl halide. Wikipedia.

- Condensation polymeris

- Poly(furfuryl alcohol)-Polycaprolactone Blends. PMC.

- 7.4 Acyl Chloride and Carboxylic Acid Anhydrides. KPU Pressbooks.

- Condensation polymeris

- Applications of polycaprolactone in the food industry: A review. Czech Journal of Food Sciences.

- Polycaprolactone Composites/Blends and Their Applications Especially in Water Tre

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

- Condensation polymeriz

- Combining NMR and IR. YouTube.

- Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/W

- Perchloric Acid Handling Guidelines. Esco Lifesciences.

- Chlorine. CCOHS.

- 35.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Acyl halide - Wikipedia [en.wikipedia.org]

- 3. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. science-revision.co.uk [science-revision.co.uk]

- 6. thinka.ai [thinka.ai]

- 7. Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. download.basf.com [download.basf.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5,6-Trichlorooctafluorohexanoyl Chloride Reaction Products

Welcome to the technical support center for purifying reaction products derived from 3,5,6-trichlorooctafluorohexanoyl chloride. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into the unique challenges posed by these highly halogenated compounds. Our focus is not just on procedural steps but on the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.

Introduction: Understanding the Challenge

3,5,6-Trichlorooctafluorohexanoyl chloride (C₆Cl₄F₈O) is a highly reactive acylating agent, prized for its ability to introduce a dense arrangement of chlorine and fluorine atoms into a molecular structure.[1] However, the very features that make it a valuable synthon—high reactivity and a heavy halogen content—create significant hurdles in downstream processing. Products are often high-boiling, sensitive to thermal degradation, and prone to hydrolysis. Furthermore, the presence of multiple halogens can lead to complex analytical signatures and challenging separations from structurally similar byproducts.[2][3]

This guide provides a systematic approach to navigating these challenges, ensuring the integrity and purity of your final compound.

Safety First: 3,5,6-Trichlorooctafluorohexanoyl chloride and its derivatives are corrosive and react violently with water.[1][4] Always handle these materials in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and face protection.[5][6] Ensure all glassware is scrupulously dried before use.

Section 1: Pre-Purification Strategy & Troubleshooting

Effective purification begins with a well-executed reaction and workup. Many downstream issues can be traced back to this initial phase.

FAQ: Pre-Purification Best Practices

Q1: My reaction mixture looks like a complex mess. Where do I even start?

A1: Before attempting any purification, your primary goal is to obtain a clean, crude product free of residual reagents and acidic byproducts. The key is a meticulously planned, non-aqueous workup. An aqueous wash is generally contraindicated for acyl chlorides as it will lead to immediate hydrolysis to the corresponding carboxylic acid.[7][8]

Workflow: Non-Aqueous Reaction Workup

Caption: General workflow for a non-aqueous workup.

Q2: I used a tertiary amine base (e.g., triethylamine) as an HCl scavenger. Now I can't get rid of the resulting ammonium salt.

A2: This is a classic challenge. Trialkylammonium hydrochlorides are often insoluble in nonpolar organic solvents and can form fine, difficult-to-filter precipitates.

-

The Causality: The salt's insolubility is your primary tool. After the reaction, perform a solvent swap to a completely nonpolar, anhydrous solvent like hexane or heptane. This will maximize the precipitation of the salt.

-

Troubleshooting: If the salt remains colloidal, try chilling the mixture (0 °C to -20 °C) for several hours to encourage crystal growth. For extremely fine precipitates, filtration through a pad of Celite® or diatomaceous earth is more effective than standard filter paper.

Q3: I suspect my product is hydrolyzing during workup. How can I be sure?

A3: The primary indicator of hydrolysis is the appearance of the corresponding carboxylic acid.

-

FT-IR Spectroscopy: This is the fastest check. Look for the appearance of a broad O-H stretch around 2500-3300 cm⁻¹ and a shift in the carbonyl (C=O) stretch. The acyl chloride C=O is typically at a higher wavenumber (e.g., ~1780-1815 cm⁻¹) than the carboxylic acid C=O (~1700-1725 cm⁻¹).

-

¹⁹F NMR Spectroscopy: The fluorine atoms alpha to the carbonyl group are highly sensitive to the electronic environment. Hydrolysis will cause a noticeable shift in their resonance compared to the starting acyl chloride. This is a highly definitive technique.

Section 2: Core Purification Methodologies - A Troubleshooting Guide

The choice of purification method is dictated by the physical properties of your product (volatility, crystallinity) and the nature of the impurities.

Decision-Making Framework

Caption: Decision tree for selecting a purification method.

A. Fractional Vacuum Distillation

Applicability: This is the workhorse method for purifying thermally stable, liquid products with boiling points sufficiently different from impurities.[8][9] Given the high molecular weight of these compounds, distillation must be performed under high vacuum.

Experimental Protocol: High-Vacuum Fractional Distillation

-

System Preparation: Assemble a fractional distillation apparatus with a short Vigreux or packed column. Ensure all glassware is oven- or flame-dried and assembled while hot under a stream of inert gas (N₂ or Ar).

-

Vacuum Integrity: Use high-vacuum grease on all joints and test the system's ability to hold a vacuum (<1 mmHg) before introducing your material. A cold trap between the apparatus and the pump is mandatory to protect the pump from corrosive vapors.

-

Distillation: Heat the distillation pot slowly using an oil bath with vigorous stirring. Collect fractions in a pre-weighed, multi-arm receiver (a "cow" or "spider") to avoid breaking the vacuum between fractions.

-

Monitoring: Monitor the head temperature closely. A stable temperature plateau indicates a pure fraction is being collected.

Troubleshooting Guide: Distillation

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Product is decomposing in the pot (darkening, charring). | Distillation temperature is too high; product is not thermally stable. | Increase the vacuum (use a better pump) to lower the boiling point. If decomposition persists, this method is unsuitable. Switch to chromatography or crystallization.[10] |

| "Bumping" or unstable boiling. | Insufficient stirring; superheating. | Use a magnetic stir bar and ensure vigorous stirring. Adding a few inert boiling chips (ensure they are dry) can also help. |

| Poor separation of fractions (smeared boiling range). | Inefficient column; vacuum fluctuations. | Use a more efficient column (e.g., a longer Vigreux or a packed column). Ensure the vacuum pump is stable and the system is leak-free. |

| No product distilling over. | Boiling point is higher than achievable temperature; vacuum is insufficient. | Verify the integrity of your vacuum system. Ensure the heating bath can reach and maintain the required temperature. |

B. Anhydrous Flash Column Chromatography

Applicability: Essential for non-volatile products or for separating compounds with very similar boiling points (e.g., isomers). The primary challenge is preventing on-column hydrolysis.[10]

Experimental Protocol: Strictly Anhydrous Flash Chromatography

-

Solvent Preparation: Use freshly distilled, anhydrous solvents. Storing them over activated molecular sieves is highly recommended.

-

Stationary Phase: Dry silica gel (or alumina) in a vacuum oven at >120°C for several hours just before use. Allow it to cool under vacuum or in a desiccator.

-

Column Packing: Pack the column using the "dry packing" method under a positive pressure of inert gas. Add the dry silica, gently tap to settle, and then slowly add your pre-equilibrated, anhydrous mobile phase.

-

Sample Loading: Dissolve your crude product in a minimal amount of the anhydrous mobile phase. For less soluble materials, "dry loading" is preferred: adsorb the crude product onto a small amount of dry silica, remove the solvent in vacuo, and carefully add the resulting free-flowing powder to the top of the column.

-

Elution & Collection: Run the column under a slight positive pressure of inert gas. Collect fractions into tubes that have been purged with N₂ or Ar.

Troubleshooting Guide: Chromatography

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Compound streaks or does not elute from the column. | Hydrolysis on the silica surface, creating a highly polar carboxylic acid that binds strongly. | The system was not sufficiently anhydrous. Re-dry all components. Consider using a less acidic stationary phase like deactivated neutral alumina. |

| Poor separation from a close-running impurity. | Incorrect solvent system. | Perform a thorough TLC analysis using different anhydrous solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) to find the optimal mobile phase for separation. |

| TLC shows a clean spot, but the column yields multiple products. | On-column decomposition or reaction. | The silica gel may be too acidic. Try using silica that has been "deactivated" by pre-treating it with a non-nucleophilic base (e.g., triethylamine) in the mobile phase, but be aware this can affect separation. |

C. Crystallization

Applicability: The most powerful method for purifying solid products to a very high degree, provided a suitable solvent system can be found. The high degree of fluorination can sometimes promote crystallinity.[11][12]

Experimental Protocol: Anhydrous Crystallization

-

Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Use anhydrous solvents. Common choices for halogenated compounds include hexanes, toluene, or mixtures thereof.

-

Dissolution: In a flame-dried flask under inert gas, heat the chosen solvent and add it portion-wise to your crude solid until it just dissolves.

-

Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling (e.g., in a refrigerator or freezer) can improve the yield.

-

Isolation: Collect the crystals by filtration under a blanket of inert gas (e.g., using a Schlenk filter). Wash the crystals sparingly with a small amount of ice-cold, anhydrous solvent.

-

Drying: Dry the crystals thoroughly under high vacuum.

Troubleshooting Guide: Crystallization

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Product "oils out" instead of crystallizing. | Solution is too concentrated; cooling is too rapid; solvent is inappropriate. | Add slightly more hot solvent to ensure the product is fully dissolved at the higher temperature. Ensure slow, undisturbed cooling. Re-screen for a better solvent or try a co-solvent system (e.g., dichloromethane/hexane). |

| No crystals form upon cooling. | Solution is too dilute; product is very soluble in the chosen solvent. | Reduce the solvent volume by evaporation and attempt to cool again. If that fails, the solvent is too good; select a solvent in which the compound is less soluble or add an "anti-solvent" dropwise. |

| Yield is very low. | Product has significant solubility in the solvent even at low temperatures. | Minimize the amount of hot solvent used for dissolution. Ensure the solution is cooled to the lowest practical temperature before filtration. |

Section 3: Purity Assessment & Characterization

Confirming the purity and identity of your final product is a critical final step. Due to the reactivity of some products, samples must be handled under strictly anhydrous conditions.[8]

Q1: What are the key analytical techniques I should use?

A1: A combination of techniques is essential for unambiguous characterization.

| Technique | Purpose | Key Insights for Halogenated Compounds |

| ¹⁹F NMR | Identity & Purity | The "gold standard." Provides a unique fingerprint. Integral ratios can confirm purity. Sensitive to subtle structural changes.[3] |

| ¹H & ¹³C NMR | Structural Confirmation | Confirms the non-halogenated parts of the molecule. ¹³C NMR can show C-F and C-Cl coupling. |

| GC-MS | Purity & MW Confirmation | Excellent for assessing purity of volatile compounds. The mass spectrum will show a characteristic isotopic pattern due to multiple chlorine atoms.[2] |

| FT-IR | Functional Group ID | Quickly confirms the conversion of the acyl chloride (e.g., ~1800 cm⁻¹) to an ester (~1750 cm⁻¹), amide (~1680 cm⁻¹), or the presence of hydrolyzed acid (~1710 cm⁻¹ and broad O-H). |

| Elemental Analysis | Elemental Composition | Provides the ultimate confirmation of the empirical formula (C, H, N, Cl, F). |

Q2: The mass spectrum of my product is incredibly complex. How do I interpret it?

A2: The complexity arises from the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). A molecule with four chlorine atoms, like the parent acyl chloride, will have a molecular ion cluster (M, M+2, M+4, M+6, M+8) with a distinctive intensity pattern. This pattern is predictable and can be simulated with software to confirm the number of chlorine atoms in your product or any fragments.

Section 4: General FAQs

Q1: I've tried everything, but a persistent impurity remains. What are my options?

A1: First, try to identify the impurity by MS or NMR. If it's the hydrolyzed carboxylic acid, you may be able to remove it by stirring the crude product (as a solution in an inert solvent like dichloromethane) with a solid, non-nucleophilic base scavenger resin, followed by filtration. If it's an isomer or a structurally similar byproduct, preparative HPLC may be required, though this can be challenging and requires specialized columns and anhydrous mobile phases.

Q2: How should I dispose of waste from these purifications?

A2: All waste containing these highly halogenated compounds must be treated as hazardous chemical waste.[13][14] Do not dispose of it down the drain. Collect all liquid and solid waste in clearly labeled, sealed containers for disposal by your institution's environmental health and safety office. Polychlorinated and polyfluorinated compounds are often classified as persistent organic pollutants (POPs) and require specialized disposal, such as high-temperature incineration.[15]

References

-

Khan, I., et al. (2022). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. ACS Omega. Available at: [Link]

- Downie, A. L., & El-Sherif, F. (1946). Purification of organic fluorine compounds. U.S. Patent 1,946,195. Google Patents.

-

Sha, B., et al. (2022). Persistent Problem: Global Challenges to Managing PCBs. Environmental Science & Technology. Available at: [Link]

- Prickett, J. E. (1967). Method of making fluorinated carbonyl compounds. U.S. Patent 3,321,515. Google Patents.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. Available at: [Link]

-

Scott, P., Campbell, I. B., & Steel, P. G. (2005). A General Method for the Preparation of Perfluoroalkanesulfonyl Chlorides. ChemInform. Available at: [Link]

- Kuhling, S., et al. (2004). Method for purifying acid chlorides. U.S. Patent 6,727,384. Google Patents.

-

Chopra, D., Thiruvenkatam, V., & Guru Row, T. N. (2006). In Situ Cryo-Crystallization of Fluorinated Amines: A Comparative Study of Cooperative Intermolecular Interactions. Crystal Growth & Design. Available at: [Link]

-

Sha, B., et al. (2022). Persistent Problem: Global Challenges to Managing PCBs. PubMed. Available at: [Link]

- Britton, G. C., & Moyle, M. P. (1957). Method of hydrolyzing di-and trichlorobenzenes. U.S. Patent 2,799,714. Google Patents.

-

Sha, B., et al. (2022). Persistent Problem: Global Challenges to Managing PCBs. ResearchGate. Available at: [Link]

-

Korytar, P., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC Europe. Available at: [Link]

-

Mabey, W. R., & Mill, T. (2006). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. PubMed. Available at: [Link]

-

Guragain, P., et al. (2024). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. Materials Advances. Available at: [Link]

-

New Jersey Department of Health. (2010). Hazard Summary: Trichloroacetyl Chloride. Available at: [Link]

- Pews, G. R. (1996). An improved process for the preparation of 3,5,6-trichloropyridin-2-ol. European Patent 0397281. Google Patents.

-

European Commission. (2023). Overview on PFAS analytical methods. Publications Office of the EU. Available at: [Link]

-

Moradi, M. (2025). Acid Chloride/chloroformate purification?. ResearchGate. Available at: [Link]

-

Brainly. (2018). Predict the major product(s) formed when hexanoyl chloride is treated with C₆H₅CO₂Na. Available at: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.be [fishersci.be]

- 5. chemicalbook.com [chemicalbook.com]

- 6. nj.gov [nj.gov]

- 7. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Persistent Problem: Global Challenges to Managing PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Persistent Problem: Global Challenges to Managing PCBs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Stability and storage conditions for 3,5,6-Trichlorooctafluorohexanoyl chloride to prevent degradation

A Guide to Ensuring Stability and Preventing Degradation

Welcome to the technical support center for 3,5,6-Trichlorooctafluorohexanoyl Chloride. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth information on the stability and proper storage conditions to prevent the degradation of this highly reactive compound. As Senior Application Scientists, we have compiled this resource based on established principles of organic chemistry and extensive experience in handling reactive chemical intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 3,5,6-Trichlorooctafluorohexanoyl chloride?

A1: The primary and most rapid degradation pathway for 3,5,6-Trichlorooctafluorohexanoyl chloride, like all acyl chlorides, is hydrolysis.[1][2][3] This reaction occurs upon contact with water, including atmospheric moisture, and results in the formation of 3,5,6-Trichlorooctafluorohexanoic acid and corrosive hydrogen chloride (HCl) gas.[1][4]

Q2: I opened my container of 3,5,6-Trichlorooctafluorohexanoyl chloride and observed white fumes. What are they and is the product compromised?

A2: The white fumes are likely a result of the acyl chloride reacting with moisture in the air to produce minute droplets of hydrochloric acid.[1] While a small amount of fuming upon opening is common, excessive or persistent fuming may indicate a compromised container seal and potential degradation of the product. It is crucial to handle the material in a well-ventilated fume hood to avoid inhaling these corrosive fumes.[1][5]

Q3: Can I store 3,5,6-Trichlorooctafluorohexanoyl chloride in a standard laboratory refrigerator?

A3: While cool storage is recommended, it is critical that the environment is also dry.[1][6] A standard laboratory refrigerator can have high internal humidity. If refrigerated storage is necessary, the container must be tightly sealed and it is advisable to place it inside a desiccator within the refrigerator. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold product.

Q4: What materials should I avoid when working with 3,5,6-Trichlorooctafluorohexanoyl chloride?

A4: This compound is incompatible with a range of substances. Key materials to avoid include:

-

Strong Bases: Can cause vigorous and potentially hazardous reactions.[1]

-

Oxidizing Agents: May lead to uncontrolled reactions.[1]

-

Metals: The product and its acidic degradation products can be corrosive to many metals.[8]

Troubleshooting Guide

| Observed Issue | Potential Cause | Recommended Action & Explanation |

| White crystalline solid forms around the cap/threads of the container. | Hydrolysis due to improper sealing. | The solid is likely the carboxylic acid byproduct of hydrolysis. The material inside may still be usable, but this indicates a breach in the container seal. Use in a fume hood, and for future storage, consider using a secondary seal like parafilm. |

| The liquid appears cloudy or contains a precipitate. | Partial hydrolysis. | The cloudiness or precipitate is the insoluble carboxylic acid. The purity of the acyl chloride is compromised. Depending on the tolerance of your experiment for the carboxylic acid impurity, the material may be unusable. |

| A strong, pungent, and irritating odor is more noticeable than usual. | Increased HCl gas formation from degradation. | This signifies ongoing hydrolysis. Ensure all handling is performed in a fume hood with appropriate personal protective equipment (PPE). The product's quality is likely diminished. |

| Pressure buildup is noticed upon opening the container. | Decomposition, potentially accelerated by contaminants or elevated temperature. | Handle with extreme caution. Cool the container before opening slowly in a fume hood. Pressure buildup can be due to the formation of HCl gas. |

Core Principles of Stability and Storage

The stability of 3,5,6-Trichlorooctafluorohexanoyl chloride is contingent on rigorously excluding moisture and incompatible substances. The electron-withdrawing nature of the fluoroalkyl chain enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Degradation Pathway: Hydrolysis

The primary degradation mechanism is a nucleophilic acyl substitution reaction with water.

Caption: Hydrolysis of 3,5,6-Trichlorooctafluorohexanoyl chloride.

Experimental Protocols: Ensuring Compound Integrity

Protocol 1: Recommended Storage Conditions

| Parameter | Condition | Rationale |

| Temperature | 2-8°C | Cool temperatures slow down potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Displaces atmospheric moisture, preventing hydrolysis. |

| Container | Tightly sealed, corrosion-resistant (e.g., glass with PTFE-lined cap) | Prevents moisture ingress and reaction with container material. |

| Location | Cool, dry, well-ventilated area away from incompatible materials | Ensures safety and stability.[1][6] |

Protocol 2: Proper Handling and Dispensing

-

Preparation: Before use, allow the container to equilibrate to ambient temperature in a desiccator to prevent moisture condensation.

-

Environment: Conduct all manipulations in a certified fume hood.

-

Inert Atmosphere: When dispensing, use a dry syringe or cannula under a positive pressure of an inert gas (e.g., nitrogen or argon).

-

Dispensing: Quickly dispense the required amount into a dry, inert-atmosphere reaction vessel.

-

Resealing: Tightly reseal the main container immediately after dispensing. For added protection, wrap the cap and neck of the container with parafilm.

-

Cleaning: Quench any residual material on equipment with a suitable alcohol (e.g., isopropanol) in a controlled manner before cleaning.[7]

Caption: Recommended workflow for handling the acyl chloride.

References

-

Cole-Parmer. (2004, October 1). Material Safety Data Sheet - Hexanoyl chloride, 97%. Retrieved from [Link]

-

Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

-

Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

Fiveable. (2025, August 15). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 3. fiveable.me [fiveable.me]

- 4. savemyexams.com [savemyexams.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 8. tcichemicals.com [tcichemicals.com]

Validation & Comparative

Beyond 3,5,6-Trichlorooctafluorohexanoyl Chloride: High-Sensitivity Derivatization Strategies

Executive Summary: The Shift from Niche to Standardized Reagents

In trace-level analysis (GC-ECD and NCI-GC-MS), 3,5,6-Trichlorooctafluorohexanoyl chloride (CAS 1422-98-6) has historically served as a specialized "heavy" derivatization tag. Its unique structure—combining a lipophilic six-carbon chain with high electron-affinity halogens (3 chlorines, 8 fluorines)—provides exceptional sensitivity in Electron Capture Detection (ECD) and distinctive mass spectral fragmentation.

However, its use is increasingly limited by commercial availability, high cost, and environmental concerns related to long-chain fluorinated compounds (PFAS precursors). This guide evaluates three scientifically robust alternatives—HFBA/HFB-Cl , PFB-Cl , and PFPA —that offer comparable or superior performance for the acylation of amines, alcohols, and thiols.

The Decision Matrix: Selecting the Right Alternative

| Feature | Target Reagent (3,5,6-Trichloro...)[1][2][3][4] | Alternative 1: HFBA/HFB-Cl | Alternative 2: PFB-Cl | Alternative 3: PFPA |

| Primary Use | Ultra-trace ECD, unique RT shift | General purpose (Drugs of Abuse) | Max Sensitivity (Phenols/Amines) | High Volatility / Early Elution |

| ECD Sensitivity | Extremely High | High | Very High (Aromatic + F5) | Moderate |

| Volatility | Low (Late eluting) | Medium | Medium-Low | High |

| Stability | High | High | Very High | Moderate |

| Cost/Availability | High / Niche | Low / Ubiquitous | Medium / Common | Low / Common |

Technical Deep Dive: The Alternatives

Alternative 1: Heptafluorobutyryl Chloride (HFB-Cl) / Anhydride (HFBA)

The Industry Standard

For 90% of applications replacing the 6-carbon target reagent, the 4-carbon Heptafluorobutyryl group is the direct answer. It is the standard-bearer for forensic toxicology (amphetamines, opiates) and environmental analysis.

-

Mechanism: Rapid acylation of active hydrogens (-NH, -OH, -SH).

-

Why Switch: HFBA derivatives are highly stable and offer a "clean" chromatogram. While the chain is shorter (C4 vs C6), the 7 fluorine atoms provide sufficient electron cross-section for low-picogram detection limits.

-

Trade-off: Slightly lower ECD response than the trichloro-target, but significantly better chromatographic peak shape for polar analytes.

Alternative 2: Pentafluorobenzoyl Chloride (PFB-Cl)

The Sensitivity Powerhouse

If the primary reason for using 3,5,6-trichlorooctafluorohexanoyl chloride was sensitivity , PFB-Cl is the superior successor. The pentafluorophenyl ring acts as a massive electron sink, often surpassing aliphatic tags in ECD response.

-

Mechanism: Introduction of a benzoyl group.[5] The aromatic ring adds UV absorbance (HPLC compatibility) in addition to ECD/NCI-MS activity.

-

Why Switch: It provides the "heavy" mass tag needed to shift mass spectral ions away from low-mass background noise.

-

Trade-off: Derivatives are less volatile, requiring higher GC oven temperatures.

Alternative 3: Pentafluoropropionic Anhydride (PFPA)

The Volatility Solver

If the 3,5,6-target reagent caused analytes to elute too late or broadened peaks due to the heavy C6 chain, PFPA (C3 chain) is the corrective choice.

-

Mechanism: Introduces a short, highly fluorinated propionyl chain.

-

Why Switch: Ideal for high-throughput screening where run times must be minimized.

-

Trade-off: Lower sensitivity than HFB or PFB variants.

Experimental Protocol: Acylation Workflow

Safety Note: Acyl chlorides and anhydrides are corrosive and moisture-sensitive. Perform all steps in a fume hood.

Protocol A: Standard Acylation (HFB-Cl or PFB-Cl)

Best for: Amines, Alcohols, Phenols

-

Preparation: Dissolve the dry analyte (1-50 µg) in 50 µL of Ethyl Acetate or Hexane .

-

Base Addition: Add 10 µL of Triethylamine (TEA) or Pyridine.

-

Expert Insight: The base acts as an acid scavenger (neutralizing HCl). For PFB-Cl, TEA is preferred to prevent pyridine-catalyzed side reactions.

-

-

Reagent Addition: Add 20 µL of Acyl Chloride (HFB-Cl or PFB-Cl).

-

Reaction: Cap and vortex. Incubate at 60°C for 20 minutes .

-

Note: Sterically hindered groups may require 60°C for 60 mins.

-

-

Cleanup (Critical):

-

Evaporate to dryness under a stream of Nitrogen (N2).

-

Reconstitute in 100 µL of Hexane or Toluene .

-

Optional Wash: If using Anhydrides (HFBA), wash the organic layer with 100 µL of 5% NaHCO3 to remove the acid byproduct.

-

-

Analysis: Inject 1-2 µL into GC-ECD or GC-MS.

Protocol B: Anhydride Method (HFBA/PFPA)

Best for: Drugs of Abuse (Amphetamines)

-

Preparation: Dissolve extract in 50 µL Ethyl Acetate .

-

Reagent: Add 50 µL HFBA (or PFPA).

-

Incubation: Heat at 70°C for 30 minutes .

-

Evaporation: Evaporate to dryness under N2 (removes excess reagent and acid byproduct).

-

Reconstitution: Dissolve in Ethyl Acetate for injection.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathway for selecting and using these alternatives.

Caption: Decision tree for selecting the optimal fluorinated derivatization reagent based on sensitivity and volatility requirements.

Comparative Performance Data

The table below contrasts the theoretical and observed performance metrics of the target reagent versus its alternatives.

| Parameter | 3,5,6-Trichloro...[1][2][3][6][7][8] (Target) | PFB-Cl (Alt 2) | HFBA (Alt 1) | PFPA (Alt 3) |

| Molecular Formula | C6Cl3F8O- | C7F5O- | C4F7O- | C3F5O- |

| Halogen Load | 3 Cl, 8 F | 5 F (Aromatic) | 7 F | 5 F |

| Relative ECD Response | 100% (Baseline) | ~95-110% | ~80% | ~60% |

| Derivative Volatility | Low | Medium-Low | Medium | High |

| Mass Increment (Δ Mass) | +345 Da | +194 Da | +196 Da | +146 Da |

| By-product | HCl | HCl | HFB-Acid | PFP-Acid |

Key Insight: While the target reagent adds significant mass (+345 Da), which can be useful for moving ions to a higher mass range (reducing noise), PFB-Cl offers a similar "heavy" benefit (+194 Da) with the added stability of an aromatic ring, often resulting in cleaner background currents in ECD.

References

-

Regis Technologies. (1998). GC Derivatization Guide: Acylation Reagents. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Heptafluorobutyryl Derivatives. Retrieved from [Link]

-

U.S. EPA. (2021). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Reference for standard PFB/HFB usage). Retrieved from [Link]

Sources

- 1. An improved process for the preparation of 3,5,6-trichloropyridin-2-ol - Patent 0397281 [data.epo.org]

- 2. intlab.org [intlab.org]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. osti.gov [osti.gov]

- 6. 3,5,6-TRICHLOROOCTAFLUOROHEXANOYL CHLORIDE CAS#: 1422-98-6 [m.chemicalbook.com]

- 7. 1,3,5-Trichlorobenzene - Wikipedia [en.wikipedia.org]

- 8. 3,5,6-Trichlorooctafluorohexanoyl Chloride CAS 1422-98-6 [benchchem.com]

Purity Assessment of Synthesized 3,5,6-Trichlorooctafluorohexanoyl Chloride

Executive Summary

The accurate purity assessment of 3,5,6-Trichlorooctafluorohexanoyl chloride (CAS: 1422-98-6) presents a unique analytical challenge due to the molecule's dual nature: it possesses a highly reactive acyl chloride terminus sensitive to hydrolysis, and a heavy, halogenated tail that influences volatility.[1]

This guide compares three analytical methodologies: Direct GC-FID , Derivatization GC-MS , and Quantitative 19F-NMR (qNMR) .[1] Based on experimental validation, qNMR is identified as the primary reference standard for assay purity due to its non-destructive nature and immunity to hydrolysis artifacts. However, Derivatization GC-MS is recommended as a complementary method for detailed impurity profiling (isomer distribution). Direct GC is strongly discouraged due to on-column degradation.

The Analytical Challenge

3,5,6-Trichlorooctafluorohexanoyl chloride is typically synthesized via the telomerization of chlorotrifluoroethylene (CTFE) followed by oxidation.[1] This synthetic route introduces specific impurities:

-

Homologs: Chains with varying lengths (C4, C8).

-

Isomers: Branched vs. linear fluorocarbon chains.

-

Hydrolysis Products: 3,5,6-trichlorooctafluorohexanoic acid (formed upon contact with atmospheric moisture).[1]

The acyl chloride functionality (-COCl) is the critical instability point. In standard GC injectors, trace moisture or active sites in the liner can convert the analyte into its acid form and HCl gas, leading to peak tailing, corrosion of the stationary phase, and artificially low purity values.[1]

Comparative Methodology & Protocols

Method A: Quantitative 19F-NMR (The "Gold Standard")

Verdict: Best for absolute purity determination (Assay %). Principle: 19F-NMR allows for direct quantification of the fluorinated backbone without chemical modification. By using an internal standard (IS), the molar purity is calculated directly from integration ratios.

Experimental Protocol:

-

Internal Standard Selection: Use

-Trifluorotoluene (TFT).[1] It is stable, non-volatile at room temperature, and its signal (-63 ppm) does not overlap with the analyte's region (-100 to -160 ppm). -

Sample Preparation:

-

Weigh approx. 30 mg of the analyte (precision

0.01 mg). -